Methyl-4-bromomethyl-2,6-dimethoxy benzoate

Catalog No.
S13920424
CAS No.
M.F
C11H13BrO4
M. Wt
289.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-4-bromomethyl-2,6-dimethoxy benzoate

Product Name

Methyl-4-bromomethyl-2,6-dimethoxy benzoate

IUPAC Name

methyl 4-(bromomethyl)-2,6-dimethoxybenzoate

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

InChI

InChI=1S/C11H13BrO4/c1-14-8-4-7(6-12)5-9(15-2)10(8)11(13)16-3/h4-5H,6H2,1-3H3

InChI Key

GUUQHSQJQCYZTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)CBr

Methyl-4-bromomethyl-2,6-dimethoxy benzoate is an organic compound with the molecular formula C11H13BrO4C_{11}H_{13}BrO_{4} and a molecular weight of approximately 289.123 g/mol. It features a bromomethyl group at the para position of the benzoate ring, along with two methoxy groups located at the ortho positions (2 and 6). This compound is characterized by its distinct structure, which includes an ester functional group derived from benzoic acid. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in various chemical syntheses .

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Coupling Reactions: It can undergo coupling reactions, particularly with organometallic reagents or other nucleophiles, to form more complex structures.
  • Reduction Reactions: The ester group can be reduced to alcohols under appropriate conditions, providing another pathway for synthesis.
  • Cyclization Reactions: Under specific conditions, this compound can also participate in cyclization reactions to form cyclic compounds .

Research indicates that methyl-4-bromomethyl-2,6-dimethoxy benzoate exhibits biological activities that may include antimicrobial and potential anti-HIV properties. Its derivatives have been studied for their effectiveness against various pathogens and their roles as intermediates in synthesizing biologically active compounds .

Several methods exist for synthesizing methyl-4-bromomethyl-2,6-dimethoxy benzoate:

  • Bromomethylation of Benzoate: This involves treating methyl 2,6-dimethoxybenzoate with bromomethyl reagents under acidic conditions to introduce the bromomethyl group.
  • Esterification: The compound can be synthesized through the esterification of 4-bromomethylbenzoic acid with methanol in the presence of an acid catalyst.
  • Multi-step Synthesis: A more complex route may involve multiple steps including bromination, methylation, and esterification processes to achieve the desired product .

Methyl-4-bromomethyl-2,6-dimethoxy benzoate has several applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical compounds due to its reactive functional groups.
  • Organic Synthesis: This compound serves as a building block in organic synthesis for creating more complex molecules.
  • Potential Anti-HIV Agents: Its derivatives are being explored for their potential use as anti-HIV agents .

Interaction studies have shown that methyl-4-bromomethyl-2,6-dimethoxy benzoate can interact with various biological systems. These interactions often focus on its role as a precursor in synthesizing biologically active compounds and its potential effects on cellular pathways related to disease mechanisms .

Methyl-4-bromomethyl-2,6-dimethoxy benzoate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-(bromomethyl)-3-methoxybenzoate74733-27-00.95Different methoxy position
Methyl 3-(bromomethyl)-4-methoxybenzoate142031-88-70.93Variation in substitution pattern
Methyl 5-bromo-2-methoxy-4-methylbenzoate39503-58-70.87Additional methyl group
Methyl 2-(bromomethyl)-5-methoxybenzoate788081-99-20.87Different positional isomer
Methyl 2-(bromomethyl)-4-methoxybenzoate15365-25-00.85Variation in methoxy position

These compounds highlight the uniqueness of methyl-4-bromomethyl-2,6-dimethoxy benzoate due to its specific arrangement of functional groups and substituents, which influence its reactivity and biological activity .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

287.99972 g/mol

Monoisotopic Mass

287.99972 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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